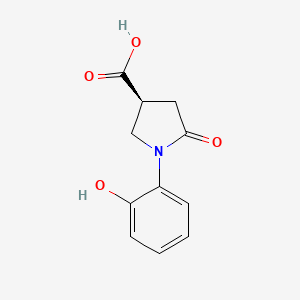![molecular formula C16H12N4O2S B10759122 5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B10759122.png)
5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(4-methoxyphenyl)-1H-benzimidazol-6-yl]-1,3,4-oxadiazole-2(3H)-thione: , also known by its DrugBank accession number DB07058 , is a small molecule compound. Its chemical formula is C₁₆H₁₂N₄O₂S . Let’s break down its structure:
- It belongs to the class of organic compounds known as phenylbenzimidazoles , which consist of a benzimidazole moiety attached to a phenyl group .
- The compound’s IUPAC name is quite a mouthful: This compound .
Chemical Reactions Analysis
Reactions:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. without specific data, we can’t provide precise details.
Common Reagents and Conditions::Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be involved.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could play a role.
Substitution: Substitution reactions might occur using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products:: The major products formed during these reactions would depend on the specific conditions and reactants used.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into its pharmacological properties and potential therapeutic uses.
Industry: It could find applications in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. it likely interacts with molecular targets, possibly involving pathways related to glycogen synthase kinase-3 beta .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H12N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)benzimidazol-5-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H12N4O2S/c1-21-12-5-3-11(4-6-12)20-9-17-13-7-2-10(8-14(13)20)15-18-19-16(23)22-15/h2-9H,1H3,(H,19,23) |
InChI Key |
QBVJMUOTMRYUKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2C=C(C=C3)C4=NNC(=S)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Pyrrolo[3,2-c]pyridin-4-one, 2-(2-amino-4-pyrimidinyl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydro-, (7S)-](/img/structure/B10759051.png)
![(2R,3S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10759058.png)

![(2S)-2-amino-5-oxo-5-[(4-phenylmethoxyphenyl)amino]pentanoic acid](/img/structure/B10759072.png)
![4-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759080.png)
![N-[(4-Hydroxy-8-iodoisoquinolin-3-YL)carbonyl]glycine](/img/structure/B10759081.png)
![4-tert-butyl-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759089.png)
![(2s,3s)-3-Amino-4-(3,3-Difluoropyrrolidin-1-Yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-6-Ylcyclohexyl)butanamide](/img/structure/B10759094.png)
![4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol](/img/structure/B10759103.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-Acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759109.png)

![2-(6-{[(3-Chloro-2-Methylphenyl)sulfonyl]amino}pyridin-2-Yl)-N,N-Diethylacetamide](/img/structure/B10759117.png)
![2-Chloro-N-[(3r)-2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl]-6h-Thieno[2,3-B]pyrrole-5-Carboxamide](/img/structure/B10759130.png)
![N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-YL)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL]ethyl}acetamide](/img/structure/B10759137.png)
